1-(2-Bromo-4-fluorophenyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-fluorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13BrFN and a molecular weight of 258.13 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a cyclopentane ring substituted with a 2-bromo-4-fluorophenyl group and an amine group.
Preparation Methods
The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopentanamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial production methods may involve the bromination of a precursor compound followed by amination. For example, a nitration reaction can be followed by the conversion of the nitro group to an amine and subsequent bromination . These steps are carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-4-fluorophenyl)cyclopentanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a common reaction involving this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)cyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopentanamine involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Bromo-4-fluorophenyl)cyclopentanamine can be compared with other similar compounds, such as:
1-(4-Bromo-2-fluorophenyl)cyclopentanamine: This compound has a similar structure but with different substitution patterns on the phenyl ring.
1-(2-Bromo-4-chlorophenyl)cyclopentanamine: Another analog with a chlorine atom instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C11H13BrFN |
---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H13BrFN/c12-10-7-8(13)3-4-9(10)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 |
InChI Key |
QGTBZCLTFPVOKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.